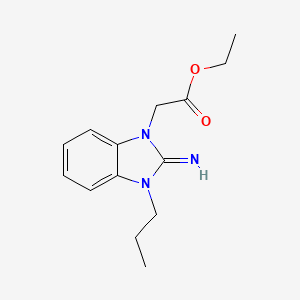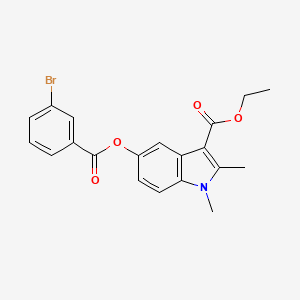![molecular formula C25H23BrN2O B11666372 2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666372.png)
2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its potential biological activities.
准备方法
合成路线和反应条件
2-(4-溴苯基)-5-(4-异丙基苯基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪的合成可以通过多步有机反应来实现。 通常,合成涉及:
吡唑环的形成: 这可以通过使肼与合适的二酮反应来完成。
苯并噁嗪环的形成: 此步骤涉及邻氨基苯酚与甲醛和合适的酚衍生物的环化。
取代反应:
工业生产方法
此类复杂化合物的工业生产通常涉及优化反应条件以最大限度地提高产率和纯度。 这包括控制温度、压力和催化剂的使用。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,通常使用高锰酸钾或三氧化铬等试剂。
还原: 还原反应可以在钯催化剂存在下使用氢气进行。
取代: 亲电和亲核取代反应很常见,特别是用于修饰芳香环。
常用试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢气,钯催化剂。
取代试剂: 卤素,烷基化试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能导致形成醌,而还原可能产生完全饱和的环。
科学研究应用
化学
在化学中,2-(4-溴苯基)-5-(4-异丙基苯基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪可用作合成更复杂分子的构建块。
生物学
该化合物可能表现出抗菌、抗真菌或抗癌活性,使其成为药物开发的候选药物。
医学
在医学上,该化合物的衍生物可以探索其在治疗各种疾病中的治疗潜力。
工业
在工业中,此类化合物可用于开发具有特定性能的新材料,例如聚合物或染料。
作用机制
2-(4-溴苯基)-5-(4-异丙基苯基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪的作用机制将取决于其特定的生物靶标。 通常,它可能与酶或受体相互作用,改变其活性并导致生物反应。 分子靶标可能包括参与细胞信号通路中的蛋白质。
相似化合物的比较
类似化合物
- 2-(4-溴苯基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪
- 5-(4-异丙基苯基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪
独特性
2-(4-溴苯基)-5-(4-异丙基苯基)-1,10b-二氢吡唑并[1,5-c][1,3]苯并噁嗪的独特性在于其特定的取代模式,这可能赋予其与类似物相比独特的生物活性或化学反应性。
属性
分子式 |
C25H23BrN2O |
|---|---|
分子量 |
447.4 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O/c1-16(2)17-7-9-19(10-8-17)25-28-23(21-5-3-4-6-24(21)29-25)15-22(27-28)18-11-13-20(26)14-12-18/h3-14,16,23,25H,15H2,1-2H3 |
InChI 键 |
LYPPIHPRQAFBOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(4-bromophenyl)carbonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11666294.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666298.png)
![(5Z)-5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11666310.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11666315.png)


![N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11666342.png)
![4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11666347.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B11666349.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666350.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666355.png)
![N'-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666358.png)
![4-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11666365.png)
